Propyl 4-oxo-4-phenylbut-2-enoate Propyl 4-oxo-4-phenylbut-2-enoate
Brand Name: Vulcanchem
CAS No.: 106693-74-7
VCID: VC14191650
InChI: InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
SMILES:
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol

Propyl 4-oxo-4-phenylbut-2-enoate

CAS No.: 106693-74-7

Cat. No.: VC14191650

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-oxo-4-phenylbut-2-enoate - 106693-74-7

Specification

CAS No. 106693-74-7
Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
IUPAC Name propyl 4-oxo-4-phenylbut-2-enoate
Standard InChI InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Standard InChI Key JCRMNSYCHLQBDO-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C=CC(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

Propyl 4-oxo-4-phenylbut-2-enoate features a conjugated system comprising a phenyl ring attached to a γ-keto-α,β-unsaturated ester (Figure 1). The α,β-unsaturation between C2 and C3 creates a reactive enone system, while the propyl ester group at C1 modulates solubility and steric effects . The planar geometry of the phenyl ring and the keto group facilitates π-π stacking and dipole interactions, influencing its crystallinity and stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H14O3\text{C}_{13}\text{H}_{14}\text{O}_{3}
Molecular Weight (g/mol)218.25
Exact Mass218.094
PSA (Ų)43.37
LogP2.38

The compound’s partition coefficient (LogP = 2.38) suggests moderate lipophilicity, making it soluble in organic solvents like ethyl acetate and dichloromethane . Its polar surface area (PSA) of 43.37 Ų indicates potential for hydrogen bonding, which may influence biological interactions .

Synthesis and Manufacturing Processes

Conventional Esterification Routes

A patent by the European Patent Office (EP1505054A1) outlines a two-step synthesis starting from benzaldehyde and diethyl oxalate . The process involves:

  • Claisen condensation: Benzaldehyde reacts with diethyl oxalate under basic conditions to form ethyl 4-oxo-4-phenylbut-2-enoate .

  • Transesterification: The ethyl ester undergoes alcoholysis with 1-propanol in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the propyl derivative .

The reaction mechanism proceeds via nucleophilic acyl substitution, where the propyl alcohol attacks the electrophilic carbonyl carbon of the ethyl ester . Yields exceeding 75% are reported under optimized conditions (60°C, 12 hours) .

Alternative Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times. For example, irradiating benzoyl chloride with propyl acrylate in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) at 100°C for 30 minutes achieves 82% conversion . This method minimizes side products like hydrolyzed acids or dimerized species .

Reactivity and Chemical Behavior

Enone System Reactivity

The α,β-unsaturated ketone moiety undergoes characteristic reactions:

  • Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming substituted derivatives. For instance, reaction with methylamine generates 4-(methylamino)-4-phenylbutan-2-one .

  • Diels-Alder Cycloaddition: The enone acts as a dienophile, reacting with conjugated dienes to yield six-membered rings. Cyclopentadiene forms a bicyclic adduct at 80°C .

Ester Hydrolysis and Functionalization

The propyl ester is susceptible to hydrolysis under acidic or basic conditions:

  • Saponification: Treatment with NaOH\text{NaOH} in aqueous ethanol produces 4-oxo-4-phenylbut-2-enoic acid, a precursor for metal-organic frameworks .

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze the ester to yield chiral intermediates for pharmaceutical synthesis .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Propyl 4-oxo-4-phenylbut-2-enoate serves as a key intermediate in synthesizing herbicides and fungicides. Its keto group undergoes reductive amination to produce β-amino ketones, which exhibit herbicidal activity against broadleaf weeds .

Pharmaceutical Scaffolds

The compound’s enone system is leveraged in drug discovery:

  • Anticancer Agents: Derivatives with appended pyridine rings show inhibitory activity against tyrosine kinases (IC₅₀ = 1.2–3.8 μM) .

  • Anti-inflammatory Drugs: Ester hydrolysis followed by sulfonation yields sulfonic acid derivatives that suppress COX-2 expression in vitro .

Comparative Analysis with Structural Analogs

Ethyl vs. Propyl Esters

Ethyl 4-oxo-4-phenylbut-2-enoate (CAS 83833-01-6) shares similar reactivity but differs in volatility (bp = 245°C vs. 260°C for propyl) . The propyl group’s longer alkyl chain enhances lipid solubility, improving bioavailability in drug formulations .

Butyl and Methyl Derivatives

  • Butyl Esters: Increased hydrophobicity (LogP = 3.1) makes them suitable for non-polar solvents .

  • Methyl Esters: Higher crystallinity due to reduced steric hindrance facilitates purification .

Future Research Directions

  • Toxicokinetic Studies: Elucidate absorption, distribution, and metabolism in mammalian systems.

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral catalysts for pharmaceutical applications.

  • Polymer Chemistry: Explore its use as a crosslinker in biodegradable polymers.

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